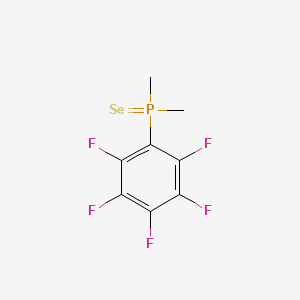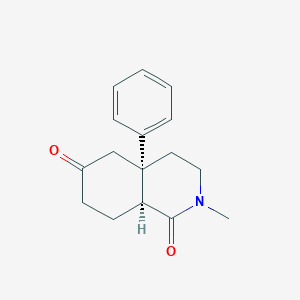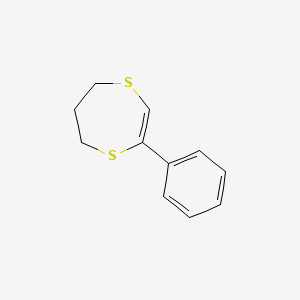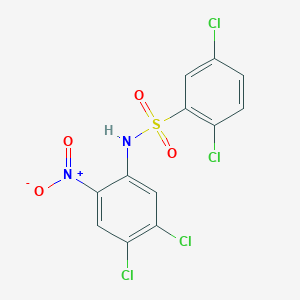
Phosphine selenide, dimethyl(pentafluorophenyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phosphine selenide, dimethyl(pentafluorophenyl)- is an organophosphorus compound that contains both phosphorus and selenium atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The preparation of phosphine selenide, dimethyl(pentafluorophenyl)- typically involves the reaction of a tertiary phosphine with elemental selenium. One common method is the oxidation of tertiary phosphines by elemental selenium . The reaction conditions often include the use of an inert atmosphere and solvents such as toluene or dichloromethane to facilitate the reaction.
Industrial Production Methods
Industrial production methods for phosphine selenide, dimethyl(pentafluorophenyl)- are not well-documented in the literature. the general principles of organophosphorus chemistry suggest that large-scale synthesis would involve similar reaction conditions as those used in laboratory settings, with additional considerations for safety and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
Phosphine selenide, dimethyl(pentafluorophenyl)- can undergo various types of chemical reactions, including:
Oxidation: The compound can be further oxidized to form higher oxidation state species.
Reduction: It can be reduced back to the corresponding phosphine.
Substitution: The compound can participate in substitution reactions where the selenium atom is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide for oxidation, and reducing agents like sodium borohydride for reduction. Substitution reactions may involve nucleophiles such as halides or alkoxides .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phosphine oxides, while reduction would regenerate the original phosphine compound.
Aplicaciones Científicas De Investigación
Phosphine selenide, dimethyl(pentafluorophenyl)- has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry and catalysis.
Biology: The compound’s unique properties make it a candidate for studying selenium’s biological roles.
Industry: Used in the synthesis of advanced materials and as a reagent in organic synthesis.
Mecanismo De Acción
The mechanism by which phosphine selenide, dimethyl(pentafluorophenyl)- exerts its effects involves the interaction of the phosphorus and selenium atoms with various molecular targets. The compound can act as a ligand, forming complexes with metal ions, which can then participate in catalytic cycles. The exact pathways and molecular targets depend on the specific application and reaction conditions .
Comparación Con Compuestos Similares
Similar Compounds
Selenotriphosphines (SePR3): These compounds are similar in that they contain phosphorus and selenium atoms.
Secondary selenophosphines (SePHR2): Another class of compounds with similar reactivity.
Selenophosphates (SeP(OR)3): These compounds also contain phosphorus and selenium and have similar applications.
Uniqueness
Phosphine selenide, dimethyl(pentafluorophenyl)- is unique due to the presence of the pentafluorophenyl group, which imparts distinct electronic and steric properties. This makes it particularly useful in specific catalytic and synthetic applications where other selenophosphines may not be as effective.
Propiedades
Fórmula molecular |
C8H6F5PSe |
|---|---|
Peso molecular |
307.07 g/mol |
Nombre IUPAC |
dimethyl-(2,3,4,5,6-pentafluorophenyl)-selanylidene-λ5-phosphane |
InChI |
InChI=1S/C8H6F5PSe/c1-14(2,15)8-6(12)4(10)3(9)5(11)7(8)13/h1-2H3 |
Clave InChI |
CGIIARBYHNTNNL-UHFFFAOYSA-N |
SMILES canónico |
CP(=[Se])(C)C1=C(C(=C(C(=C1F)F)F)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Lithium, [1-(methylseleno)heptyl]-](/img/structure/B14601374.png)







![4-{[4-(Trifluoromethyl)benzoyl]oxy}phenyl 4-methoxybenzoate](/img/structure/B14601418.png)

![2-Iodo-N-phenyl-N-[(trichloromethyl)sulfanyl]benzamide](/img/structure/B14601429.png)
![1-Nitro-3-[(phenylselanyl)methyl]benzene](/img/structure/B14601441.png)
![5-[(E)-(2,5-Dichlorophenyl)diazenyl]pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B14601453.png)
